Product packaging for 3-benzothiazole(Cat. No.:CAS No. 1972643-27-8)

3-benzothiazole

Cat. No.: B1448752
CAS No.: 1972643-27-8
M. Wt: 390.18 g/mol
InChI Key: HQULYFAKUZDRPB-UHFFFAOYSA-N
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Description

Historical Context and Contemporary Significance as a Heterocyclic Scaffold

Benzothiazole (B30560), a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, has been a cornerstone in the field of organic and medicinal chemistry since its initial synthesis in the late 19th century. wjahr.com Its unique structural framework, containing both nitrogen and sulfur heteroatoms, confers a distinct chemical reactivity and a capacity to interact with a wide array of biological targets. nih.govtandfonline.com This has established the benzothiazole nucleus as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological receptors with high affinity. wjahr.com

Historically, benzothiazole's utility was first recognized in the dye industry and as a vulcanization accelerator in rubber production. nih.govscirp.org However, its significance expanded dramatically as researchers uncovered the extensive pharmacological potential of its derivatives. wjahr.com The discovery of the biological activity of compounds like Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), highlighted the importance of the benzothiazole core in neuroprotective agents and drew significant attention to this class of compounds. nih.govtandfonline.com

In contemporary chemical research, the benzothiazole scaffold is integral to the design and discovery of new therapeutic agents. crimsonpublishers.com Its structural rigidity, combined with the potential for substitution at various positions, allows for the fine-tuning of electronic and steric properties, enabling the development of highly selective and potent molecules. wjahr.com The versatility of this scaffold is demonstrated by its presence in a diverse range of pharmaceuticals, natural products, and functional materials. nih.govcrimsonpublishers.com As such, benzofused heterocyclic systems like benzothiazole remain a focal point for synthetic and medicinal chemists aiming to develop novel molecules with significant biological and material applications. crimsonpublishers.comjchemrev.com

Scope and Current Research Landscape of Benzothiazole Derivatives

The current research landscape for benzothiazole derivatives is both broad and dynamic, spanning medicinal chemistry, materials science, and green chemistry. jchemrev.commdpi.comresearchgate.net The development of novel synthetic methodologies, particularly for 2-substituted benzothiazoles, is a major focus, with an emphasis on improving reaction efficiency, yield, and selectivity. benthamdirect.comrsc.org Modern approaches increasingly utilize green chemistry principles, employing environmentally benign catalysts and reaction conditions to synthesize these valuable compounds. nih.govmdpi.comijbpas.com

In medicinal chemistry, benzothiazole derivatives are being extensively investigated for a wide spectrum of biological activities. tandfonline.comwisdomlib.org Research continues to uncover their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. wjahr.comjchemrev.comjchemrev.com The ability of these compounds to act as inhibitors for various enzymes makes them attractive candidates for targeted therapies. benthamdirect.comingentaconnect.com Furthermore, derivatives are being explored for applications in neurodegenerative disease diagnostics and treatment, acting on targets related to conditions like Alzheimer's and Parkinson's disease. nih.govjchemrev.com Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are now routinely used to rationally design new derivatives with optimized pharmacokinetic profiles and enhanced potency. wjahr.com

Beyond pharmaceuticals, the benzothiazole core is a key building block in materials science. researchgate.net Its inherent fluorescence has led to the development of derivatives used as fluorescent markers and imaging agents for biological structures like β-amyloid plaques. nih.govjchemrev.com The electronic properties of the benzothiazole system are also harnessed in the creation of organic semiconductors and materials for light-emitting diodes (LEDs). researchgate.net This dual utility in both medicine and materials ensures that the benzothiazole scaffold will remain a subject of intensive and diverse scientific investigation. jchemrev.com

Interactive Data Tables

Table 1: Selected Research Findings on Benzothiazole Derivatives

Derivative ClassArea of InvestigationKey Research Finding
2-ArylbenzothiazolesAnticancerCertain derivatives exhibit potent activity by inhibiting tumor cell proliferation and inducing apoptosis. wjahr.comresearchgate.net
Benzothiazole-Triazole ConjugatesAntimicrobialSchiff bases of these hybrids have shown significant antibacterial and antifungal properties. jchemrev.comjchemrev.com
Benzothiazole SulfonamidesAntiviralHave been developed as inhibitors of HIV-1 protease with improved potency and bioavailability. nih.govijbpas.com
Pyrazole-Conjugated BenzothiazolesAntioxidant & AntitubercularDerivatives have demonstrated notable antioxidant and anti-tuberculosis activities in studies. wisdomlib.org
2-(4-Hydroxyphenyl)benzothiazolesNeuroprotectionInvestigated for use as imaging agents for β-amyloid plaques in Alzheimer's disease diagnostics. jchemrev.com

Table 2: Examples of Marketed Drugs Containing the Benzothiazole Scaffold

Drug NamePrimary Therapeutic Use
RiluzoleTreatment of Amyotrophic Lateral Sclerosis (ALS) tandfonline.comcrimsonpublishers.com
PramipexoleTreatment of Parkinson's disease and restless legs syndrome crimsonpublishers.com
Flutemetamol (¹⁸F)PET imaging agent for β-amyloid plaques in the brain crimsonpublishers.com
EthoxzolamideDiuretic, used in the treatment of glaucoma crimsonpublishers.com
Dithiazanine IodideAnthelmintic (anti-parasitic) crimsonpublishers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H7BrF3NO2S B1448752 3-benzothiazole CAS No. 1972643-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF3NO2S/c15-8-1-6-11-12(7-8)22-13(19-11)20-9-2-4-10(5-3-9)21-14(16,17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQULYFAKUZDRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC3=C(S2)C=C(C=C3)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for Benzothiazole Systems

Classical and Contemporary Approaches to Benzothiazole (B30560) Core Synthesis

The construction of the benzothiazole nucleus has traditionally relied on the condensation of 2-aminothiophenol (B119425) with various electrophiles. While effective, these classical methods often require harsh conditions. Contemporary approaches have focused on refining these cyclization strategies and developing novel pathways that offer milder conditions, higher yields, and broader substrate scopes.

Cyclization Reactions Utilizing 2-Aminothiophenol Precursors

The reaction of 2-aminothiophenol with carbonyl compounds or their equivalents remains a cornerstone of benzothiazole synthesis. mdpi.com This approach involves the initial formation of a Schiff base or related intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. mdpi.com

A variety of reagents can be condensed with 2-aminothiophenol, including aldehydes, ketones, carboxylic acids, and acyl chlorides, to produce a diverse range of 2-substituted benzothiazoles. ekb.eg For instance, the condensation with aldehydes is one of the most common methods. mdpi.com Researchers have employed various catalysts and conditions to optimize this reaction. For example, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been used to synthesize 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes in excellent yields. nih.gov Another approach utilizes baker's yeast in dichloromethane (B109758) for a mild and efficient synthesis. indexcopernicus.com Polyphosphoric acid is effective for the reaction with aromatic acids, providing good yields of 2-substituted benzothiazoles. indexcopernicus.com

The following table summarizes representative examples of cyclization reactions with 2-aminothiophenol.

ReactantCatalyst/ConditionsProductYieldReference
Aromatic AldehydesH₂O₂/HCl, Ethanol, RT2-ArylbenzothiazolesExcellent nih.gov
AldehydesBaker's Yeast, DCM2-Substituted benzothiazolesModerate to Good indexcopernicus.com
Aromatic AcidsPolyphosphoric Acid2-ArylbenzothiazolesGood indexcopernicus.com
BenzaldehydesNa₂S₂O₄, Water-Ethanol, Reflux2-Arylbenzothiazoles51-82% mdpi.com
2-HydroxybenzaldehydeGlycerol, 110-170 °C2-(2-Hydroxyphenyl)benzothiazoles62-71% mdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient construction of complex molecules like benzothiazoles. rsc.orgcore.ac.uk These reactions are highly atom-economical and often adhere to the principles of green chemistry by reducing waste, time, and energy consumption. rsc.org

A notable example is the Biginelli reaction, which has been adapted for the synthesis of pyrimido[2,1-b]benzothiazole derivatives. core.ac.ukrsc.org In this one-pot, three-component condensation, 2-aminobenzothiazole (B30445), an aldehyde, and a β-ketoester react to form the fused heterocyclic system. core.ac.uk Another MCR involves the reaction of 2-aminobenzothiazole, an arylglyoxal, and a 1,3-dicarbonyl compound in acetic acid to yield pyrimido[2,1-b] rsc.orgorganic-chemistry.orgbenzothiazoles and rsc.orgorganic-chemistry.orgbenzothiazolo[3,2-a]quinazolines. arkat-usa.org

MCRs have also been developed for the synthesis of the core benzothiazole ring itself. For instance, a copper-catalyzed three-component reaction of 1-iodo-2-nitroarenes, sodium sulfide (B99878), and an aldehyde provides 2-substituted 1,3-benzothiazoles in good yields. organic-chemistry.org

The table below presents examples of multicomponent reactions for benzothiazole synthesis.

ReactantsCatalyst/ConditionsProductYieldReference
2-Aminobenzothiazole, Aldehyde, β-KetoesterPdCl₂, Microwave, Solvent-freeEthyl 2-methyl-4-(pyridin-2-yl)-4H-benzo mdpi.comcore.ac.ukthiazolo[3,2-a]pyrimidine-3-carboxylate derivativesGood core.ac.uk
2-Aminobenzothiazole, Arylglyoxal, 1,3-Dicarbonyl compoundAcetic Acid, RefluxPyrimido[2,1-b] rsc.orgorganic-chemistry.orgbenzothiazolesGood arkat-usa.org
1-Iodo-2-nitroarene, Sodium sulfide, AldehydeCopper catalyst2-Substituted 1,3-benzothiazolesGood organic-chemistry.org
2-Iodoanilines, Benzyl amines, Sulfur powderCu(OAc)₂·H₂O, 1,10-phenanthroline2-Arylbenzothiazoles76% rsc.org

Catalytic Approaches in Benzothiazole Synthesis

Catalysis has revolutionized benzothiazole synthesis, offering milder reaction conditions, improved selectivity, and access to a wider range of derivatives. mdpi.comcore.ac.ukorganic-chemistry.org Both transition metal catalysis and organocatalysis have been successfully applied, often in conjunction with green chemistry principles. core.ac.ukorganic-chemistry.org

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of the benzothiazole ring system through cross-coupling reactions. rsc.orgorganic-chemistry.org These methods often involve the intramolecular C-S bond formation. indexcopernicus.com

Copper-catalyzed reactions are prevalent due to the low cost and high catalytic activity of copper. asianpubs.org For example, a ligand-free copper(I)-catalyzed one-pot cascade reaction of 2-haloanilines with isothiocyanates produces N-substituted-2-aminobenzothiazoles in moderate to excellent yields under mild conditions. researchgate.net Another copper-catalyzed method involves the condensation of 2-aminobenzenethiols with nitriles to give 2-substituted benzothiazoles. organic-chemistry.org

Palladium catalysts are also effective. A tandem approach using Pd(PPh₃)₄ facilitates the synthesis of 2-aminobenzothiazoles from 2-chloroanilines and dithiocarbamates in excellent yields. organic-chemistry.org Nickel, a more earth-abundant metal, has also been employed. A nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas provides 2-aminobenzothiazoles in very good yields. organic-chemistry.org

The following table highlights key transition metal-catalyzed reactions for benzothiazole synthesis.

ReactantsCatalystProductYieldReference
2-Haloanilines, IsothiocyanatesCuI (ligand-free)N-Substituted-2-aminobenzothiazolesModerate to Excellent researchgate.net
2-Aminobenzenethiols, NitrilesCopper catalyst2-Substituted benzothiazolesExcellent organic-chemistry.org
2-Chloroanilines, DithiocarbamatesPd(PPh₃)₄2-AminobenzothiazolesExcellent organic-chemistry.org
N-ArylthioureasNickel catalyst2-AminobenzothiazolesVery Good organic-chemistry.org
N-ArylthioureasRuCl₃2-AminobenzothiazolesUp to 91% mdpi.com

In recent years, organocatalysis and metal-free synthetic methods have gained significant traction as sustainable alternatives to transition metal-catalyzed processes. core.ac.uk These approaches avoid the use of potentially toxic and expensive metals. rsc.org

An example of an organocatalytic approach is the use of 1-iodo-4-nitrobenzene (B147127) as a catalyst for the synthesis of 2-substituted benzothiazoles from arylthioanilides, using oxone as the terminal oxidant. acs.org This reaction proceeds at room temperature via oxidative C-H functionalization and C-S bond formation. acs.org Metal-free protocols often rely on the use of iodine as a catalyst. For instance, a catalytic amount of iodine promotes the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas with molecular oxygen as the oxidant. organic-chemistry.org Another metal-free approach involves the visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, where an in-situ generated disulfide acts as a photosensitizer. organic-chemistry.org

The table below summarizes examples of organocatalytic and metal-free benzothiazole syntheses.

ReactantsCatalyst/ConditionsProductReference
Alkyl-/Arylthioanilides1-Iodo-4-nitrobenzene, Oxone2-Alkyl-/Arylbenzothiazoles acs.org
Cyclohexanones, ThioureasIodine, O₂2-Aminobenzothiazoles organic-chemistry.org
2-Aminothiophenol, AldehydesVisible light2-Substituted benzothiazoles organic-chemistry.org
Benzothiazole/benzoxazole-ketones, Aryl/alkyl-azidesEnolate-mediated organocatalytic azide-ketone [3+2]-cycloadditionBenzothiazole/benzoxazole-triazoles rsc.org

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazoles to create more sustainable and environmentally friendly processes. organic-chemistry.orgairo.co.innih.gov This includes the use of green solvents, renewable starting materials, energy-efficient methods, and recyclable catalysts. airo.co.in

Microwave-assisted synthesis has been widely adopted for the efficient synthesis of benzothiazole derivatives, as it can significantly reduce reaction times, minimize solvent usage, and improve yields. rsc.orgscielo.br For example, the microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid provides 2-arylbenzothiazoles under solvent- and catalyst-free conditions. organic-chemistry.org

The use of water as a solvent is another key aspect of green benzothiazole synthesis. airo.co.in For instance, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org Furthermore, electrochemical methods offer a catalyst-free and environmentally benign route to benzothiazole derivatives. benthamdirect.com A recent study demonstrated the synthesis of 2-substituted benzothiazoles from bis(2-aminophenyl)disulfides and aromatic aldehydes using a simple graphite-iron electrode system in an aqueous phase. benthamdirect.com

Visible-light photoredox catalysis is another powerful green tool, enabling reactions to proceed at room temperature with low energy consumption. chemrxiv.org For example, inexpensive and reusable graphitic carbon nitride (g-C₃N₄) catalyzes a metal-free synthesis of benzothiazoles under visible-light irradiation in an air atmosphere. organic-chemistry.org

The table below provides examples of green chemistry approaches in benzothiazole synthesis.

ReactantsMethod/CatalystKey Green Principle(s)Reference
2-Aminothiophenol, Aromatic AldehydesMicrowave irradiation, Ionic liquidEnergy efficiency, Solvent-free organic-chemistry.org
o-Amino(thio)phenols, AldehydesSamarium triflate, Aqueous mediumGreen solvent, Reusable catalyst organic-chemistry.org
bis(2-Aminophenyl)disulfides, Aromatic AldehydesElectrochemical synthesisCatalyst-free, Aqueous solvent benthamdirect.com
N-ArylthioamidesGraphitic carbon nitride (g-C₃N₄), Visible lightMetal-free, Ambient conditions organic-chemistry.org
2-Aminothiophenol, AldehydesAlkyl carbonic acid (from CO₂ and alcohol)Use of CO₂, Mild conditions tandfonline.comresearchgate.net
Organocatalytic and Metal-Free Protocols

Targeted Functionalization and Derivatization Strategies

The inherent chemical architecture of the benzothiazole scaffold presents a unique platform for synthetic modification. Advanced methodologies now permit the precise installation of functional groups at specific positions, enabling the fine-tuning of molecular properties for various applications. These strategies are broadly categorized into regioselective substitutions and molecular hybridization techniques.

The ability to selectively functionalize specific carbon-hydrogen (C-H) bonds on the benzothiazole ring is a significant achievement in modern organic synthesis. Historically, direct derivatization was challenging due to the electron-poor nature of the heterocyclic system, often requiring harsh conditions and resulting in mixtures of products. nih.govacs.org However, contemporary methods, particularly those employing transition metal catalysis, have revolutionized the regioselective modification of the benzothiazole core.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for direct and controlled functionalization. rsc.org Various positions on the benzothiazole ring system—C2, C4, C5, C6, and C7—can now be targeted with high precision.

C2-Functionalization: The C2 position is particularly susceptible to functionalization. For instance, benzothiazoles can undergo regioselective C2-H chalcogenation through the formation of thiazol-2-yl-phosphonium salts, which then react with sulfur or selenium nucleophiles. researchgate.net Copper-catalyzed reactions have also been developed for the synthesis of 2-substituted benzothiazoles from aldehydes. rsc.org

C4, C5, C6, and C7-Functionalization: The functionalization of the benzene (B151609) ring portion of the scaffold has seen remarkable progress. Iridium-catalyzed C-H borylation allows for the introduction of versatile boryl groups, primarily at the C5 position, which can then be further transformed. nih.govacs.org By adjusting reaction conditions, diborylated products at the C4 and C6 positions can also be obtained. nih.govacs.org Palladium-catalyzed reactions, often assisted by a directing group, have been successfully employed for the C7-arylation of benzothiazoles. mdpi.com This transformation is believed to proceed through a sulfur-chelation-assisted C-H bond activation mechanism. mdpi.com Furthermore, palladium- and copper-based catalytic systems have been used for the synthesis of 2-cyanobenzothiazoles via intramolecular C-H functionalization/C-S bond formation, with the regioselectivity of the cyclization influenced by substituents on the starting materials. mdpi.com

These regioselective strategies provide chemists with a robust toolkit to create a diverse library of benzothiazole derivatives with tailored electronic and steric properties.

Reaction TypeCatalyst/ReagentPosition(s) FunctionalizedResearch Finding
C-H Borylation[Ir(OMe)COD]₂, B₂(pin)₂C5, C4, C6, C7Enables access to versatile 5-boryl or 4,6-diboryl BTD building blocks for further functionalization. nih.govacs.org
C-H ArylationPd(OAc)₂C7Achieves regioselective C7 arylation through a proposed sulfur-chelation N-assisted mechanism. mdpi.com
C-H ChalcogenationTriphenylphosphine, S/Se NucleophilesC2Proceeds via a thiazol-2-yl-phosphonium intermediate under mild conditions. researchgate.net
C-H/C-S CyclizationPdCl₂, Cu Additive, KIC2 and Benzene RingSynthesizes substituted 2-cyanobenzothiazoles with regioselectivity dependent on starting aniline (B41778) substituents. mdpi.com
C-H ArylationCuBr, Pd(dba)₂C2Allows for chemo- and regioselective arylation of benzothiazole using arylsulfonium salts. rsc.org

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. dergipark.org.trresearchgate.net This approach aims to create novel chemical entities with potentially synergistic or additive biological activities, improved affinity for multiple targets, or enhanced pharmacokinetic profiles. dergipark.org.trresearchgate.netmdpi.com The benzothiazole scaffold is a popular component in this strategy due to its privileged structure and wide range of biological activities. dergipark.org.trmdpi.comjchemrev.com

The synthesis of these advanced scaffolds typically involves standard coupling reactions to connect the benzothiazole unit to another bioactive molecule.

Amide Bond Formation: A common technique is the amide coupling reaction, often mediated by agents like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com This method has been used to synthesize benzothiazole-profen hybrids, which combine the anti-inflammatory and antioxidant properties of benzothiazoles with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. mdpi.com Similarly, benzothiazole-carboxamide hybrids have been developed by coupling 6-fluorobenzo[d]thiazole-2-carboxylic acid with various amines. japsonline.com

Multi-step Synthesis: More complex hybrids often require multi-step synthetic sequences. For example, new quinoline-urea-benzothiazole hybrids were synthesized through a three-step process that included the coupling of N-(benzothiazole-2-yl)-1H-imidazole-1-carboxamides with N-(7-chloro-4-quinolinyl)-diamines. mdpi.com Benzothiazole-1,2,3-triazole hybrids linked to hydrazone/thiosemicarbazone moieties have also been synthesized using "click chemistry" (1,3-dipolar cycloaddition) as a key step. rsc.org

Other Linkages: Various other chemical linkages are employed to create diverse hybrids. Benzothiazole-sulfonamide hybrids have been synthesized from 2-aminobenzothiazole, combining two pharmacophores known for a wide array of biological activities. dergipark.org.trdergipark.org.tr Benzothiazole-phthalimide hybrids link the two nuclei via a nitrogen atom, and have been investigated for their biological properties. mdpi.com Furthermore, hybrids of benzothiazole with natural products like monoterpenoids (thymol and carvacrol) have been synthesized through regioselective α-amidoalkylation reactions. mdpi.com

These hybridization techniques significantly expand the chemical space accessible from the benzothiazole core, leading to the development of multifunctional molecules with novel properties. dergipark.org.trrsc.org

Hybrid Scaffold TypeSynthetic StrategyLinked Pharmacophore(s)
Benzothiazole-ProfenDCC-mediated amide couplingProfens (e.g., Ketoprofen, Naproxen) mdpi.com
Benzothiazole-CarboxamideAmide couplingVarious amines japsonline.com
Quinoline-Urea-BenzothiazoleMulti-step amidation/couplingQuinoline, Urea (B33335) mdpi.com
Benzothiazole-SulfonamideMulti-step reactions from 2-aminobenzothiazoleSulfonamides dergipark.org.trdergipark.org.tr
Benzothiazole-1,2,3-TriazoleClick chemistry (CuAAC), Condensation1,2,3-Triazole, Hydrazone/Thiosemicarbazone rsc.org
Benzothiazole-PhthalimideNucleophilic substitutionPhthalimide mdpi.com
Benzothiazole-Monoterpenoidα-AmidoalkylationThymol, Carvacrol mdpi.com
Benzothiazole-Hydroxamic AcidMulti-step synthesis with linkerHydroxamic acid, Amino acids hilarispublisher.com

Iii. Computational Chemistry and Theoretical Investigations of Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable in the study of benzothiazole (B30560) and its derivatives. These methods allow for the detailed exploration of molecular geometries, electronic structures, and the prediction of various chemical properties, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. scirp.orgscirp.org It has proven to be a reliable and cost-effective approach for studying benzothiazole, providing accurate descriptions of its molecular and electronic characteristics. scirp.orgresearchgate.net DFT calculations are frequently performed using specific functionals, like B3LYP, and basis sets, such as 6-31G+(d,p) or 6-311++G(d,p), to optimize molecular geometries and analyze electronic properties. scirp.orgscirp.org These studies are crucial for understanding the interplay between a molecule's geometry and its chemical behavior. scirp.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. scirp.orgscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. scirp.orgniscpr.res.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgmdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgmdpi.com For benzothiazole and its derivatives, the HOMO-LUMO gap can be influenced by the presence of different substituents. mdpi.comresearchgate.net For instance, studies have shown that certain substituents can lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. scirp.orgmdpi.com

The distribution of the HOMO and LUMO across the benzothiazole structure provides insights into potential sites for electrophilic and nucleophilic attack. derpharmachemica.com In many benzothiazole derivatives, the HOMO and LUMO are delocalized over the conjugated system of the molecule. niscpr.res.inderpharmachemica.com

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Benzothiazole This table presents representative data from computational studies. Actual values may vary depending on the specific computational methods and basis sets used.

ParameterEnergy (eV)
EHOMO-5.7117 derpharmachemica.com
ELUMO-2.7293 derpharmachemica.com
ΔE (HOMO-LUMO Gap)2.9824 derpharmachemica.com

The distribution of electron density within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. scirp.orgscirp.org The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded to indicate positive, negative, and neutral areas. scirp.org

In benzothiazole, the MEP map reveals the locations that are susceptible to electrophilic and nucleophilic attacks. scirp.orgacademie-sciences.fr Regions with a negative electrostatic potential (often colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. scirp.orgacademie-sciences.fr For benzothiazole and its derivatives, the nitrogen atom is often a site of negative potential, making it a target for electrophiles, while hydrogen atoms often exhibit positive potential. academie-sciences.frasianpubs.org MEP analysis is also instrumental in understanding intermolecular interactions, such as hydrogen bonding. asianpubs.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. scirp.orgscirp.org These descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. Hard molecules have a large HOMO-LUMO gap, making them less reactive. scirp.orgscirp.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of change in electron distribution. Soft molecules are more reactive. scirp.orgscirp.org

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as the negative of the average of the HOMO and LUMO energies. scirp.orgscirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. scirp.orgscirp.org

These descriptors are valuable for comparing the reactivity of different benzothiazole derivatives and for predicting their chemical behavior in various reactions. scirp.orgscirp.org For example, a study on benzothiazole and its derivatives revealed that the parent benzothiazole (BTH) has a higher electronegativity value, suggesting it is a good electron acceptor, and a higher electrophilicity index, indicating it is the most electrophilic among the studied compounds. scirp.orgscirp.org

Table 2: Global Reactivity Descriptors for Benzothiazole This table presents representative data from a computational study. Actual values may vary depending on the specific computational methods and basis sets used.

DescriptorValue (eV)
Chemical Hardness (η)0.153 scirp.org
Chemical Softness (S)6.5372 scirp.org
Electronegativity (χ)0.1511 scirp.org
Electrophilicity Index (ω)0.1375 scirp.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, such as charge delocalization and hyperconjugation. scirp.orgscirp.org It provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. scirp.orgscirp.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, including their absorption and emission spectra. scirp.orgworldscientific.comsci-hub.st It is widely used to predict the electronic transitions and excitation energies of benzothiazole and its derivatives. scirp.orgrsc.org

TD-DFT calculations can provide insights into the nature of electronic transitions, such as whether they are localized or involve charge transfer between different parts of the molecule. worldscientific.com These calculations are crucial for understanding the photophysical properties of benzothiazole-based dyes and fluorescent probes. sci-hub.strsc.org For example, TD-DFT has been used to study the excited-state intramolecular proton transfer (ESIPT) process in derivatives of 2-(2-hydroxyphenyl)benzothiazole (B1206157). rsc.org The results of TD-DFT calculations, such as predicted absorption wavelengths and oscillator strengths, often show good agreement with experimental UV-Vis spectra. scirp.org

Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of benzothiazole derivatives, elucidating their conformational landscapes and interactions with biological macromolecules over time. These techniques are crucial for understanding the stability of ligand-receptor complexes and the subtle conformational changes that govern biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and interaction patterns. This method is widely used to screen virtual libraries of benzothiazole derivatives against various biological targets, identifying promising candidates for further development.

Numerous studies have employed molecular docking to investigate the potential of benzothiazole derivatives as inhibitors of various enzymes and receptors implicated in a range of diseases. For instance, docking studies have been instrumental in identifying benzothiazole derivatives as potential anti-cancer agents. In one such study, a series of benzothiazole-based triazole derivatives were docked against Human Myosin 9b protein (PDB ID: 5C5S), which is associated with rapid lung cancer progression. ajgreenchem.com The results revealed that several compounds exhibited better binding energies than the standard drug, Doxorubicin, with compounds 7a and 7d showing high negative binding energies of -8.2 kcal/mol. ajgreenchem.com Another study focused on designing benzothiazole Schiff bases as inhibitors of the p53-MDM2 protein-protein interaction, a key target in breast cancer. tandfonline.com The designed compounds showed favorable binding energies, with compound B25 exhibiting the highest docking score. tandfonline.com

The versatility of the benzothiazole scaffold is further highlighted by its exploration as an anti-Alzheimer's agent. A study investigating five benzothiazole derivatives against the Human Bace-1 complex (PDB ID: 3K5F), a key enzyme in the pathology of Alzheimer's disease, found that Thiazoloquinazolinedione had a notable docking score of -6.8, comparable to the reference ligand. ijpbs.com Similarly, in the context of antimicrobial research, benzothiazole derivatives have been docked against the dihydropteroate (B1496061) synthase (DHPS) enzyme, a target for antibacterial agents. mdpi.comnih.gov The docking analysis revealed that several compounds fit well within the p-aminobenzoic acid (PABA) binding pocket of the enzyme. mdpi.comnih.gov

Furthermore, molecular docking has been used to explore the potential of benzothiazole derivatives as anticonvulsant agents by targeting the GABA-AT enzyme. wjarr.comresearchgate.net In one study, 66 designed benzothiazole derivatives were screened, and several compounds, including SDZ3 , SDZ4 , and SDZ5 , exhibited excellent mol dock scores ranging from -104.23 to -121.56, surpassing those of standard drugs like Phenytoin and Carbamazepine. wjarr.com

The following table summarizes the results of various molecular docking studies on benzothiazole derivatives:

While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a more comprehensive understanding by simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of benzothiazole derivatives and the dynamic behavior of their complexes with biological targets.

MD simulations have been employed to validate the findings of molecular docking studies and to provide deeper insights into the stability of protein-ligand complexes. For instance, in the study of benzothiazole-thiazole hybrids as p56lck inhibitors for cancer treatment, MD simulations were performed on selected molecules to analyze the stability of the protein-ligand complex. biointerfaceresearch.com The root mean square deviation (RMSD) of the complex was monitored over the simulation time to ensure that the system reached equilibrium and remained stable. biointerfaceresearch.com

Similarly, a study on 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases utilized MD simulations to analyze the binding stability and dynamic behavior of the most promising compound, 31.j3 , with the MAO-B receptor. frontiersin.orgnih.gov The RMSD values fluctuated between 1.0 and 2.0 Å, indicating the conformational stability of the complex. frontiersin.orgnih.gov

In another investigation, MD simulations were used to study the interaction of benzothiazole derivatives with AT-rich DNA sequences. niscpr.res.in The simulations, which ran for 50 ns, confirmed the conformational stability of the DNA-ligand complexes and provided insights into the binding modes. niscpr.res.in The analysis of RMSD and the pucker distribution of deoxyribose sugars supported the experimental findings. niscpr.res.in

A study on benzothiazole derivatives as potential inhibitors of trehalase in malaria vectors also utilized MD simulations to assess the stability of the ligand-protein complex. frontiersin.org The simulation of the best-hit compound with the target protein showed good stability over the 100 ns simulation time. frontiersin.org

The following table presents key findings from molecular dynamics simulations of various benzothiazole derivatives:

Iv. Advanced Spectroscopic Characterization of Benzothiazole and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within benzothiazole (B30560) and its derivatives. researchgate.netresearchgate.net The analysis of vibrational spectra, often supported by computational methods like density functional theory (DFT), allows for precise assignment of vibrational modes. researchgate.netnih.gov

The FTIR spectrum of benzothiazole and its substituted forms displays a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. researchgate.net For instance, in a derivative like 2-thioacetic acid benzothiazole, characteristic stretching absorption bands are observed for the C=N of the thiazole (B1198619) ring at 1573 cm⁻¹ and the C-S group at 694 cm⁻¹. thescipub.com In metal complexes of benzothiazole derivatives, shifts in these vibrational frequencies can indicate coordination of the ligand to the metal ion. For example, the azomethine (>C=N-) group in the free HBTADH ligand (a benzothiazole derivative) shows a band at 1630 cm⁻¹, which shifts to a lower frequency (1537–1588 cm⁻¹) upon complexation with divalent metal ions. orientjchem.org

The C=N stretching skeletal bands in benzothiazole derivatives are typically observed in the range of 1672–1566 cm⁻¹. esisresearch.org For 2-(4-methoxyphenyl)benzo[d]thiazole, the molecular structure and vibrational frequencies have been investigated using both experimental FTIR and computational DFT methods, showing good correlation. researchgate.net The analysis of FTIR spectra is crucial for confirming the synthesis of various benzothiazole derivatives by identifying key functional group vibrations, such as O-H, C-O, and NO2 stretches in substituted phenyl rings attached to the benzothiazole core. innovareacademics.in

Table 1: Selected FTIR Vibrational Frequencies for Benzothiazole and its Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Compound Type Reference
C=N Stretch (Thiazole) 1573 2-Thioacetic acid benzothiazole thescipub.com
C-S Stretch 694 2-Thioacetic acid benzothiazole thescipub.com
C=N Stretch (Azomethine) 1630 Free HBTADH Ligand orientjchem.org
C=N Stretch (Complexed) 1537-1588 Metal Complexes of HBTADH orientjchem.org

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of benzothiazole has been recorded and analyzed in conjunction with theoretical calculations to provide a complete vibrational assignment. researchgate.netresearchgate.net Studies on derivatives like 2-mercaptobenzothiazole (B37678) (MBT) have utilized FT-Raman to investigate its tautomeric forms (thione vs. thiol) and the stability of its dimeric conformation. nih.gov The calculated normal mode frequencies for the dimeric structure of MBT were found to be essential for correctly analyzing the experimental IR and Raman bands. nih.gov

For 2-phenoxymethylbenzothiazole, both FT-IR and FT-Raman spectra have been recorded and compared with computed vibrational wavenumbers. esisresearch.org Furthermore, Surface-Enhanced Raman Scattering (SERS) has been used to study the adsorption behavior of this molecule on silver colloids. esisresearch.org The binding capabilities of benzothiazoline-2-thione and its derivatives to gold surfaces have also been investigated using a combination of FT-Raman spectroscopy and DFT calculations, revealing that derivatives with electron-donating substituents on the benzene (B151609) ring exhibit stronger interaction with the metal. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of benzothiazole derivatives in solution. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be established. nih.gov

The ¹H NMR spectrum of unsubstituted benzothiazole shows distinct signals for its five aromatic protons. chemicalbook.com The proton at position 2 (on the thiazole ring) is typically the most deshielded, appearing at a high chemical shift. chemicalbook.comresearchgate.net For benzothiazole in CDCl₃, the chemical shifts are assigned as follows: δ 8.97 (H-2), 8.14 (H-7), 7.94 (H-4), 7.51 (H-5), and 7.46 (H-6) ppm. chemicalbook.com

In substituted benzothiazoles, the chemical shifts of the protons are influenced by the electronic nature of the substituents. For example, in 2-arylbenzothiazoles, the chemical shifts provide information about the substitution pattern on both the benzothiazole ring system and the aryl group. rsc.org Similarly, for 2-(α-amidoalkyl)benzothiazoles, the ¹H NMR spectrum clearly shows signals for the amide NH proton and the alkyl chain protons, confirming the structure. researchgate.net A detailed analysis comparing the ¹H NMR chemical shifts of ortho- and para-substituted aminophenyl benzothiazoles revealed significant downfield shifts for the NH protons in the ortho-substituted compounds, indicating the presence of an intramolecular hydrogen bond with the thiazole nitrogen. uq.edu.au

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Benzothiazole and Selected Derivatives

Compound H-2 H-4 H-5 H-6 H-7 Other Key Signals Solvent Reference
Benzothiazole 8.97 7.94 7.51 7.46 8.14 CDCl₃ chemicalbook.com
2-Methylbenzothiazole - 7.93 7.32 7.40 7.77 2.79 (CH₃) CDCl₃ chemicalbook.com
2-(Phenylcarbamoylmethyl)benzothiazole - 7.85-8.40 7.85-8.40 7.85-8.40 7.85-8.40 4.90 (CH₂), 9.62 (NH) DMSO-d₆ researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of benzothiazole derivatives. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of neighboring atoms and functional groups. nih.gov In unsubstituted benzothiazole, the carbon atoms of the fused benzene ring typically resonate in the range of δ 122-135 ppm, while the carbons of the thiazole ring appear at distinct chemical shifts, with C-2 being the most downfield due to its position between two heteroatoms. researchgate.net

For 2-(α-amidoalkyl)benzothiazoles, the carbonyl carbon of the amido group appears around δ 166-167 ppm. researchgate.net In a series of 2-aminobenzothiazole (B30445) derivatives, the ¹³C NMR chemical shifts were found to be influenced by the substituents on the aniline (B41778) ring. rsc.org For example, the presence of electron-donating or withdrawing groups alters the electron density across the molecule, which is reflected in the carbon chemical shifts. A comparison of the ¹³C NMR data for ortho- and para-aminophenyl benzothiazole derivatives showed that most carbon chemical shifts were quite similar, with only minor changes observed with different alkyl substitutions on the amino group. uq.edu.au

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Benzothiazole and Selected Derivatives

Compound C-2 C-4 C-5 C-6 C-7 C-8 (C-3a) C-9 (C-7a) Solvent Reference
Benzothiazole 154.0 125.1 126.2 122.4 122.3 134.6 136.3 DMSO-d₆ researchgate.net
2-(α-Benzamido-α,α-dimethylmethyl)benzothiazole 176.6 124.9 126.1 122.2 121.3 133.5 152.1 DMSO-d₆ researchgate.net

1H NMR Chemical Shift Analysis

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, is used to study the electronic transitions occurring within the benzothiazole chromophore. The spectra of benzothiazole and its derivatives are characterized by absorption bands in the UV region, which arise from π → π* and n → π* electronic transitions. thescipub.comscirp.org The spectrum of the parent benzothiazole typically shows three absorption bands around 220, 250, and 285 nm. researchgate.net

The position and intensity of these absorption bands are sensitive to the substitution pattern on the benzothiazole ring and the solvent used. researchgate.netimist.ma For instance, in 2-thioacetic acid benzothiazole, absorption bands are observed at 282, 301, and 328 nm, attributed to π→π* transitions. thescipub.com The introduction of aryl or heteroaryl groups at the 2-position can lead to intramolecular charge-transfer (ICT) bands, which are often shifted to longer wavelengths (bathochromic shift). researchgate.netimist.ma This effect is particularly pronounced when electron-donating groups on one part of the molecule are in conjugation with electron-withdrawing groups on another. researchgate.net The fluorescence properties of benzothiazole derivatives are also of significant interest, with emission wavelengths often falling in the blue region of the spectrum, depending on the molecular structure. niscpr.res.in

Table 4: List of Chemical Compounds

Compound Name
2-(4-Chlorophenyl)benzothiazole
2-(α-Amidoalkyl)benzothiazole
2-(α-Benzamido-α,α-dimethylmethyl)benzothiazole
2-Aminobenzothiazole
2-Mercaptobenzothiazole (MBT)
2-Methylbenzothiazole
2-Phenoxymethylbenzothiazole
2-Thioacetic acid benzothiazole
Benzothiazole
Benzothiazoline-2-thione
Ethyl 2-(4-methoxyanilino)benzothiazole-5-carboxylate
HBTADH Ligand
Ortho-aminophenyl benzothiazole

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within benzothiazole derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectra provide valuable information on the electronic structure and conjugation within the molecule.

The electronic absorption spectra of benzothiazole derivatives typically exhibit intense bands arising from π → π* and n → π* transitions. niscpr.res.in For instance, solutions of certain 2-arylbenzothiazole derivatives in methanol (B129727) show two primary absorption peaks around 210 nm and in the 330-340 nm range. niscpr.res.in The position and intensity of these absorption bands are highly sensitive to the molecular structure, including the nature of substituents and the extent of the conjugated system. researchgate.net This sensitivity is demonstrated by the influence of different aryl or heteroaryl groups attached to the benzothiazole core. researchgate.net For example, a comparison of two derivatives in absolute ethanol (B145695) shows that the longest wavelength absorption maximum shifts from 340 nm for a phenyl-substituted benzothiazole to 386 nm for a bis-benzothiazole derivative, indicating an extended conjugation. researchgate.net Similarly, the acceptor group's strength influences the absorption, with a 2,2'-bithienyl-benzothiazole absorbing at 378 nm, while adding a stronger acceptor group shifts this to 416 nm. researchgate.net

The solvent environment and pH can also significantly affect the electronic spectra. The absorbance maximum of 2-mercaptobenzothiazole (MBT) is known to shift from 325 nm to 309 nm when the pH is increased above 6.5. ucdavis.edu Furthermore, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict and interpret the electronic transitions, assigning transitions with wavelengths longer than 270 nm to n → π electronic transitions and those shorter than 270 nm to n → σ excitations. scirp.org

Metal complexes incorporating benzothiazole ligands exhibit additional absorption features, often corresponding to d-d electronic transitions and charge-transfer bands. orientjchem.org An iron(II) complex of a ligand derived from 4-{[(6-chloro-1,3-benzothiazol-2-yl)imino]methyl}benzene-1,4-diol showed an absorption band at 585 nm, consistent with an octahedral geometry. orientjchem.org A copper(II) complex of the same ligand displayed bands at 490 nm and 686 nm, while a manganese(II) complex showed bands at 442 nm and 375 nm. orientjchem.org

Table 1: UV-Vis Absorption Maxima (λmax) for Selected Benzothiazole Derivatives

Compound/Derivative ClassSolvent/ConditionsAbsorption Maxima (λmax) in nmReference
2-Arylbenzothiazoles (2e, 2k)Methanol~210, 330-340 niscpr.res.in
2-Phenylbenzothiazole (1a)Ethanol340 researchgate.net
Bis-benzothiazole (1j)Ethanol386 researchgate.net
2,2'-Bithienyl-benzothiazoleNot Specified378 researchgate.net
2-(5-Formyl-2,2'-bithien-5'-yl)benzothiazole (2b)Not Specified416 researchgate.net
2-Mercaptobenzothiazole (MBT)Buffered Eluent (pH < 6.5)325 ucdavis.edu
2-Mercaptobenzothiazole (MBT)Buffered Eluent (pH > 6.5)309 ucdavis.edu
Fe(II)-HBTADH ComplexDMF585 orientjchem.org
Cu(II)-HBTADH ComplexDMF490, 686 orientjchem.org
Mn(II)-HBTADH ComplexDMF442, 375 orientjchem.org

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized spectroscopic technique for studying chemical species that have unpaired electrons. It is particularly useful for characterizing paramagnetic metal complexes of benzothiazole derivatives and for studying radical species involved in various chemical processes. orientjchem.orgderpharmachemica.com

The ESR spectrum of a copper(II) complex with a benzothiazole ligand, [Cu(BTADH)₂], provides significant insight into the metal-ligand bonding and geometry. orientjchem.org Analysis of the spectrum for this complex yielded g-values of g║ = 2.08 and g⊥ = 1.51. orientjchem.org The observation that g║ > g⊥ is indicative of a distorted octahedral geometry and suggests that the unpaired electron resides in the d(x²-y²) molecular orbital, corresponding to a ²B₁g ground state. orientjchem.org

Beyond the characterization of paramagnetic metal centers, ESR spectroscopy is also employed to evaluate the antioxidant and radical scavenging capabilities of benzothiazole derivatives. derpharmachemica.comresearchgate.net The ability of a compound to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), can be monitored by the decrease in the ESR signal intensity of the radical upon reaction with the antioxidant compound. derpharmachemica.comresearchgate.net This application is crucial for screening new benzothiazole derivatives for potential use as antioxidant agents. researchgate.net

Table 2: ESR Spectroscopic Data for a Copper(II)-Benzothiazole Complex

Complexg-value (g║)g-value (g⊥)Inferred GeometryGround StateReference
[Cu(BTADH)₂]2.081.51Deformed Octahedral²B₁g orientjchem.org

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for the structural elucidation of benzothiazole derivatives, providing precise molecular weight and invaluable information on molecular fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly used. ucdavis.eduasianpubs.org

GC-MS is particularly advantageous for identifying and elucidating the structure of unknown benzothiazole derivatives in complex mixtures. ucdavis.edu For the trace analysis of benzothiazole (BT) compounds, characteristic fragment ions are monitored, including m/z 108, (122), and 135. For 2-mercaptobenzothiazole (MBT) derivatives, the characteristic fragment ions are m/z 108, 135, and 167. ucdavis.edu This technique was successfully used to identify five different benzothiazole derivatives that had leached from the rubber plunger-seals of disposable syringes, including 2-hydroxybenzothiazole (B105590) and 2-mercaptobenzothiazole. nih.gov

High-Resolution Mass Spectrometry (HRMS) with ESI is frequently used to confirm the exact mass and elemental composition of newly synthesized compounds with high accuracy. researchgate.netasianpubs.org For example, the structure of N-(Benzo[d]thiazol-2-yl)-4-fluorobenzamide was confirmed by HRMS, which detected the [M+Na]⁺ ion at m/z 372.9420. asianpubs.org Similarly, a novel benzothiazole-isothiourea derivative was characterized by ESI-MS, showing an [M-H]⁻ ion at m/z 360.0503, which was in agreement with its proposed structure. researchgate.net The use of Ultra-High-Performance Liquid Chromatography coupled with ESI-MS (UHPLC-ESI-MS) is also standard for verifying the purity and identity of final compounds in synthetic libraries of benzothiazole derivatives. nih.gov

Table 3: Mass Spectrometry Data for Selected Benzothiazole Derivatives

CompoundIonization MethodObserved Ionm/z ValueReference
Benzothiazole (BT) FragmentsGC-MSFragment Ions108, 135 ucdavis.edu
2-Mercaptobenzothiazole (MBT) FragmentsGC-MSFragment Ions108, 135, 167 ucdavis.edu
(E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acidESI-HRMS[M-H]⁻360.0503 researchgate.net
(S,E)-2-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-3-(4-hydroxyphenyl)propanoic acidESI-HRMS[M-H]⁻388.0615 researchgate.net
N-(Benzo[d]thiazol-2-yl)-2-chloro-5-fluorobenzamide (VH02)HRMS ESI-MS[M+Na]⁺328.9923 asianpubs.org
N-(Benzo[d]thiazol-2-yl)-4-fluorobenzamide (VH06)HRMS ESI-MS[M+Na]⁺372.9420 asianpubs.org

V. Research into Benzothiazole in Medicinal Chemistry and Biological Target Interaction

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For benzothiazole (B30560) derivatives, these studies elucidate how chemical modifications to the core structure impact biological activity, guiding the rational design of more potent and selective drugs. wjahr.com

The biological activity of benzothiazole derivatives is profoundly influenced by the electronic and steric properties of substituents on both the benzene (B151609) and thiazole (B1198619) rings. wjahr.com The nature and position of these substituents can alter the molecule's lipophilicity, electronic distribution, and steric hindrance, which in turn modulates its interaction with biological targets. wjahr.com

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzothiazole ring system can significantly affect biological activity. For instance, research has shown that the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) at specific positions can enhance certain activities. derpharmachemica.comrjptonline.org Conversely, electron-withdrawing groups such as halogens (-Cl, -F) or nitro (-NO2) groups can also potentiate activity, often depending on their position and the specific biological target. For example, a chloro group at position 4 of 2-mercaptobenzothiazole (B37678) has been found to increase antifungal activity. derpharmachemica.com In some cases, the presence of an EWG on a phenyl ring attached to the benzothiazole core promotes antibacterial activity. nih.gov

The following table summarizes the impact of various substituents on the biological activities of benzothiazole derivatives based on published research findings.

Substituent/ModificationPositionEffect on Biological ActivityReference(s)
Mercapto group2Antibacterial activity rjptonline.org
Hydrazino group2Anti-inflammatory activity rjptonline.org
Phenyl and substituted phenyl groups2Anticancer, anti-TB, anticonvulsant, anti-inflammatory properties rjptonline.org
Methoxy group (-OCH3)4Antibacterial activity derpharmachemica.comrjptonline.org
Chloro group (-Cl)4Antifungal activity derpharmachemica.comrjptonline.org
Halogen substituentsGeneralAnticonvulsant properties rjptonline.org
Methoxy group (-OCH3)GeneralAnti-Alzheimer's activity rjptonline.org
Electron-donor groups (e.g., Me, OEt)6Enhanced anthelminthic effect nih.gov
Electron-acceptor groups (e.g., F, Cl)Benzothiazole and/or Phenyl ringEnhanced antifungal activity nih.gov
Nitro group (-NO2)Phenyl ringPromotes antibacterial activity nih.gov

Pharmacophoric Feature Elucidation

Pharmacophore modeling is a critical tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. thaiscience.info For benzothiazole derivatives, several key pharmacophoric features have been elucidated through computational and experimental studies. nih.gov

A common pharmacophore model for benzothiazole-based inhibitors, particularly for enzymes like kinases, often includes:

A Hinge Binder: Typically a flat aromatic or heteroaromatic system, like the benzothiazole nucleus itself, which contains at least one nitrogen atom to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket. nih.govrsc.org

Hydrophobic Regions: These are important for interacting with hydrophobic pockets within the target protein, contributing to binding affinity.

Hydrogen Bond Donors and Acceptors: Specific functional groups capable of forming hydrogen bonds are crucial for anchoring the ligand to the active site. researchgate.net

Aromatic Rings: These facilitate π-π stacking interactions with aromatic amino acid residues in the target protein, enhancing ligand-receptor binding and molecular recognition. wjahr.com

For instance, a pharmacophore model developed for p56lck inhibitors identified a six-point model with one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as key features. researchgate.net Similarly, analysis of VEGFR-2 inhibitors revealed a common pharmacophore comprising a hinge binder, a spacer group, and other features that occupy specific regions of the enzyme's active site. nih.gov These models serve as valuable templates for the virtual screening and rational design of new, more potent benzothiazole-based inhibitors. nih.govnih.gov

Mechanisms of Action and Molecular Target Modulation

Benzothiazole derivatives exert their diverse pharmacological effects by interacting with and modulating the function of various molecular targets within cells. jchemrev.comresearchgate.net Understanding these mechanisms is crucial for the development of targeted therapies.

Many benzothiazole-based compounds have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. benthamdirect.com

Tyrosine Kinases: These enzymes are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. researchgate.net Aberrant kinase activity is a hallmark of many cancers. Several benzothiazole derivatives have been developed as tyrosine kinase inhibitors. researchgate.netnih.gov For example, they can act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases like VEGFR-2, thereby blocking the downstream signaling cascades that promote tumor growth. nih.govbiointerfaceresearch.com

Topoisomerases: These enzymes are essential for DNA replication and transcription, as they manage the topological state of DNA. researchgate.net Certain benzothiazole derivatives can inhibit topoisomerase II, leading to the accumulation of DNA strand breaks and ultimately cell death. researchgate.netijper.org This mechanism is a cornerstone of several anticancer therapies. researchgate.net Some benzothiazole-containing antibiotics, like fluoroquinolones, inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. wjahr.com

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. ijper.org Certain benzothiazole derivatives have shown potent AChE inhibitory activity, suggesting their potential in the management of this neurodegenerative disorder. ijper.orgmdpi.com

The following table provides examples of enzymes inhibited by benzothiazole derivatives.

Enzyme TargetTherapeutic AreaExample of Benzothiazole ActionReference(s)
Tyrosine Kinases (e.g., VEGFR-2, p56lck)CancerCompetitive inhibition at the ATP-binding site nih.govresearchgate.netbiointerfaceresearch.com
Topoisomerases (e.g., Topoisomerase II, DNA Gyrase)Cancer, Bacterial InfectionsInhibition of DNA replication and transcription wjahr.comresearchgate.netijper.org
Acetylcholinesterase (AChE)Alzheimer's DiseaseInhibition of acetylcholine breakdown ijper.orgmdpi.com
Dihydropteroate (B1496061) Synthase (DHPS)Bacterial InfectionsInhibition of folate synthesis pathway mdpi.com
Human Glutathione (B108866) S-transferase P1-1 (hGSTP1-1)CancerInhibition of detoxification enzyme, sensitizing cancer cells nih.gov

Protein-Ligand Binding Dynamics and Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for studying the interactions between benzothiazole derivatives and their protein targets at an atomic level. tandfonline.comwjarr.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. wjarr.comjchr.org Docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between benzothiazole derivatives and the active sites of enzymes like p53-MDM2, BACE-1, and various kinases. tandfonline.comijpbs.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the characterization of conformational changes. tandfonline.comnih.gov These simulations have been employed to confirm the stability of benzothiazole-protein complexes, such as those with Bcl-2 and SARS-CoV-2 Mpro, and to analyze the persistence of key interactions identified in docking studies. nih.govnih.gov The root mean square deviation (RMSD) is often calculated during MD simulations to evaluate the stability of the complex. nih.govmdpi.com

These computational approaches are instrumental in rationalizing SAR data and guiding the optimization of lead compounds for improved binding affinity and selectivity. tandfonline.comnih.gov

Benzothiazole derivatives can exert their biological effects, particularly their anticancer activity, by modulating critical cellular pathways. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many benzothiazole compounds have been shown to induce apoptosis in cancer cells. researchgate.netspandidos-publications.com This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades. nih.govspandidos-publications.comspandidos-publications.com For example, some derivatives trigger the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent cell death. spandidos-publications.com They can also modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Benzothiazole derivatives have been found to induce cell cycle arrest at different phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation. spandidos-publications.comspandidos-publications.comnih.gov For instance, some compounds cause G1 arrest by downregulating the expression of key cell cycle proteins like cyclin D1. nih.gov Others have been shown to induce G2/M arrest, preventing cells from entering mitosis. nih.gov

Modulation of Signaling Pathways: Benzothiazole derivatives can interfere with various signaling pathways that are often dysregulated in cancer. Studies have shown that these compounds can downregulate key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, which are all critical for cancer cell growth and survival. nih.gov By inhibiting these pathways, benzothiazole derivatives can effectively suppress tumor progression. nih.govrsc.org

Development of Benzothiazole-Based Probes for Biochemical Research

The benzothiazole scaffold is a valuable fluorophore in the design of probes for biochemical research due to its favorable photophysical properties and synthetic versatility. sioc-journal.cn By modifying the benzothiazole core with specific recognition units, researchers have developed a wide array of fluorescent probes capable of detecting and imaging various biological species and processes. bohrium.comresearchgate.net The functionality of these probes often relies on photophysical mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE). researchgate.netmdpi.comresearchgate.net These mechanisms allow the probe to exhibit a change in its fluorescence properties—such as intensity, wavelength, or lifetime—upon selective interaction with a target analyte, enabling its detection. researchgate.netmdpi.com

Benzothiazole-based fluorescent probes have been engineered for the sensitive and selective detection of a diverse range of biologically significant ions and biomolecules. mdpi.commdpi.com Their design typically involves coupling the benzothiazole fluorophore to a chemical moiety that specifically interacts with the target analyte. bohrium.com This interaction triggers a conformational or electronic change in the probe, leading to a measurable optical response. researchgate.net

Ion Detection: The ability to detect specific metal ions and anions is crucial for understanding their roles in biological systems and toxicology. Benzothiazole derivatives have been developed as effective chemosensors for numerous ions.

Cation Detection: Probes have been designed for the ratiometric or "turn-on" detection of physiologically important cations. For instance, several probes demonstrate high selectivity for zinc (Zn²⁺), the second most abundant transition metal ion in the human body. acs.orgrsc.org Probe L₁ , a 2-(2′-hydroxyphenyl)benzothiazole derivative, exhibits a fluorescence enhancement and a blue-shift from 543 nm to 475 nm upon binding Zn²⁺, with a low detection limit of 7 nM. acs.org Other probes can detect multiple ions; a chemosensor designated as compound-1 shows a colorimetric response to Zn²⁺, copper (Cu²⁺), and nickel (Ni²⁺) ions, with detection limits of 0.25, 0.30, and 0.34 ppm, respectively. acs.org Probes have also been synthesized for the detection of Cu²⁺ and cadmium (Cd²⁺), where a probe named H1 showed blue-shifted emissions upon binding these ions, which could be discriminated by the subsequent addition of cysteine. researchgate.net The probe DYH was developed for the sequential detection of Cu²⁺ and sulfide (B99878) (S²⁻), with detection limits of 0.56 μM and 0.67 μM, respectively. bohrium.com

Anion Detection: Benzothiazole-based probes are also effective for sensing anions. Methoxyquinolone-benzothiazole hybrids that exhibit AIE have been used as "turn-off" fluorescent probes for cyanide (CN⁻). mdpi.com The nucleophilic addition of cyanide to the probe disrupts electronic communication within the molecule, quenching its fluorescence. mdpi.com Another novel near-infrared fluorescent probe, YF-SZ-F , was designed for the specific detection of fluoride (B91410) ions (F⁻), demonstrating high sensitivity and selectivity. bohrium.com

Biomolecule Detection: Beyond simple ions, these probes can detect more complex biomolecules, aiding in the study of enzymatic activity and the monitoring of crucial cellular components.

Enzyme Detection: Probes based on 2-(2′-hydroxyphenyl)benzothiazole have been created to detect esterase activity. researchgate.net A probe named BzT-OAc was designed with an acetate (B1210297) group protecting the hydroxyl moiety; enzymatic cleavage of the acetate by esterase restores the fluorophore's original green fluorescence, allowing for monitoring of endogenous esterase activity. acs.org

Small Molecule Detection: Probes have been developed to detect various small biomolecules. A fluorescent off-on probe (probe 1 ) was synthesized for detecting biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), showing a 148-fold fluorescence enhancement and a detection limit for Cys of 0.12 μM. mdpi.com A ratiometric probe (probe 1 ) was created for benzoyl peroxide (BPO) by coupling an arylboronate recognition unit to a benzothiazole fluorophore, with a detection limit of 0.26 μM. nih.govjst.go.jp Other probes have been designed to target hydrogen peroxide (H₂O₂) and hydrazine (B178648) (N₂H₄). jlu.edu.cnnih.gov For example, the probe TZ-BO uses an ESIPT mechanism to detect H₂O₂ with a detection limit of 1.0 μM. nih.gov

Macromolecule Detection: A benzothiazole-based anthracene (B1667546) derivative was synthesized that acts as a "turn-on" fluorescent probe for DNA. acs.org The probe, which behaves as a molecular rotor, shows a significant increase in emission upon binding to DNA, which restricts its torsional motion and reduces non-radiative decay. acs.org

Table 1: Examples of Benzothiazole-Based Fluorescent Probes for Biomolecule and Ion Detection

The utility of benzothiazole-based probes extends to their application as imaging agents in living cells and tissues, providing spatial and temporal information about biological processes. researchgate.net Good cell permeability and biocompatibility are key features that enable these applications. bohrium.comacs.org

Cellular and Subcellular Imaging: Many benzothiazole probes that detect ions and small molecules have been successfully applied to fluorescence imaging in living cells. For instance, the Zn²⁺ probe L₁ showed good cell permeability and was used for the selective detection of zinc ions in HeLa cells using confocal laser scanning microscopy. acs.org Similarly, the probe H1 was used to visualize Zn²⁺ and Cd²⁺ in HeLa cells. researchgate.net The probe DYH was successfully employed for imaging Cu²⁺ and S²⁻ in HeLa cells, demonstrating low cytotoxicity. bohrium.com

Probes can also be designed to target specific organelles, providing insights into organelle function and dysfunction. A hydroxythiophene-conjugated benzothiazole derivative, BzT-OH , was developed as a mitochondria-specific fluorescent probe. acs.org Functionalization of this probe yielded BzT-OAcryl , which could selectively detect cysteine and pH perturbations associated with mitochondrial dysfunction, and BzT-OAc , which could monitor endogenous esterase activity within the mitochondria. acs.org These tools are valuable for studying the intricate mechanisms of cellular metabolism and stress responses.

Imaging for Mechanistic Studies of Disease: A particularly significant application of benzothiazole-based imaging agents is in the study of neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD). acs.orgmedchemexpress.com The pathological hallmarks of these diseases include the aggregation of specific proteins, namely amyloid-beta (Aβ) peptides and α-synuclein, respectively. acs.orgsci-hub.se Benzothiazole derivatives, structurally related to Thioflavin T (a dye widely used to stain amyloid fibrils), are excellent candidates for imaging these protein aggregates. sci-hub.se

Researchers have synthesized numerous benzothiazole probes with high affinity and selectivity for Aβ plaques. nih.govnih.gov For example, a series of push-pull benzothiazole derivatives (PP-BTA ) were developed, with PP-BTA-4 showing the ability to clearly stain senile plaques in AD brain sections and Lewy bodies (composed of α-synuclein) in PD brain sections. acs.org Another probe, RM-28 , exhibited high affinity (Kd = 175.69 nM) and specificity for Aβ aggregates and was shown to cross the blood-brain barrier in mice, making it a promising candidate for in vivo imaging. nih.gov

Furthermore, benzothiazole derivatives have been radiolabeled for use in Positron Emission Tomography (PET), a powerful in vivo imaging technique. A radioiodinated derivative, [¹²⁵I]13 , showed high brain uptake and rapid clearance in normal mice, suggesting its potential as a PET imaging agent for detecting Aβ plaques in AD patients. nih.gov More recently, ⁶⁸Ga-labeled benzothiazole derivatives have been developed as potential PET agents for imaging cerebrovascular amyloid in cerebral amyloid angiopathy (CAA), a condition related to AD. acs.org These imaging agents are crucial tools for diagnosing disease, monitoring progression, and evaluating the efficacy of potential therapies.

Table 2: Examples of Benzothiazole-Based Imaging Agents

Vi. Benzothiazole in Coordination Chemistry and Metal Complexes

Synthesis and Structural Characterization of Benzothiazole (B30560) Metal Complexes

The synthesis of benzothiazole metal complexes typically involves the reaction of a benzothiazole-based ligand with a metal salt in a suitable solvent. biointerfaceresearch.comnanobioletters.com The resulting complexes are often stable at room temperature and can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and properties. acs.orgnih.gov

Commonly used methods for characterization include elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and magnetic susceptibility measurements. pnrjournal.commdpi.comias.ac.in These techniques provide crucial information on the stoichiometry, coordination environment, and geometry of the complexes. For instance, molar conductivity measurements in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are used to determine the electrolytic or non-electrolytic nature of the complexes. pnrjournal.comijarse.com

A variety of transition metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), and Ru(III), have been successfully incorporated into complexes with benzothiazole-derived ligands. ias.ac.innih.gov The synthesis often involves Schiff base ligands derived from the condensation of 2-aminobenzothiazole (B30445) with various aldehydes or ketones. mdpi.comias.ac.in

Table 1: Spectroscopic Data for a Representative Benzothiazole Schiff Base Ligand and its Metal Complexes

Compound/Complexν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
Ligand (HBTADH) 1630----
[Co(BTADH)₂] 1537-1588537-635510-555Low (Non-electrolyte)-
[Ni(BTADH)₂] 1537-1588537-635510-555Low (Non-electrolyte)-
[Cu(BTADH)₂] 1537-1588537-635510-555Low (Non-electrolyte)1.80-1.89
[Zn(BTADH)₂] 1537-1588537-635510-555Low (Non-electrolyte)Diamagnetic
[Pd(BTADH)₂] 1537-1588537-635510-555Low (Non-electrolyte)-

Data compiled from representative studies. pnrjournal.comnih.govjmaterenvironsci.com HBTADH refers to 4-{[(6-chloro-1,3-benzothiazol-2-yl)imino]methyl}benzene-1,4-diol.

Benzothiazole-based ligands can exhibit various chelation modes, acting as monodentate, bidentate, or tridentate ligands depending on the number and position of donor atoms. sioc-journal.cn The primary coordination sites are the nitrogen atom of the thiazole (B1198619) ring and other donor atoms (like N, O, or S) present in the substituent at the C-2 position. doi.org

For example, Schiff base ligands derived from 2-aminobenzothiazole and salicylaldehyde (B1680747) or its derivatives typically act as bidentate (N, O) or tridentate (N, N, O) ligands. doi.orgresearchgate.net Infrared spectroscopy is a powerful tool to determine the coordination mode. A shift in the stretching frequency of the azomethine group (C=N) to a lower wavenumber upon complexation indicates the coordination of the imine nitrogen to the metal ion. nih.gov Similarly, changes in the vibrational bands corresponding to phenolic (C-O) or thioether (C-S) groups signify their involvement in chelation. nih.gov

In some cases, the benzothiazole ligand can act as a bridging ligand, connecting two metal centers. rsc.org The flexibility of the ligand backbone and the nature of the substituents play a crucial role in determining the final structure of the metal complex. For instance, 2-mercapto-1,3-benzothiazole can function as either a chelating or a bridging ligand. rsc.org

The geometry of benzothiazole metal complexes is dictated by the coordination number of the metal ion and the nature of the ligand. Common geometries observed include tetrahedral, square planar, and octahedral. pnrjournal.comdoi.org

Octahedral Geometry: Is frequently observed for Co(II), Ni(II), and some Cu(II) complexes. biointerfaceresearch.compnrjournal.com Electronic spectra and magnetic moment data are key to assigning this geometry. For example, a high-spin Co(II) complex in an octahedral field will exhibit specific d-d transitions in its electronic spectrum. nih.gov Similarly, Ru(III) and Co(III) complexes with bidentate benzothiazole Schiff bases often adopt an octahedral geometry. biointerfaceresearch.comacs.org

Tetrahedral Geometry: Is often proposed for complexes of Zn(II), Cd(II), and Hg(II), which are d¹⁰ ions and thus diamagnetic. pnrjournal.comnih.gov

Square Planar Geometry: This geometry is common for Pd(II) and some Cu(II) and Ni(II) complexes. pnrjournal.comias.ac.indoi.org A distorted square planar geometry has been assigned to several copper complexes based on UV-Vis spectral studies. mdpi.comjmaterenvironsci.com

Tetragonal Geometry: Has been suggested for certain Cu(II) complexes. sioc-journal.cn

The electronic structure of these complexes is investigated using UV-visible spectroscopy and magnetic susceptibility measurements. The UV-Vis spectra show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions, which provide insights into the geometry and the electronic state of the metal ion. pnrjournal.comnih.gov Cyclic voltammetry studies reveal the redox properties of the complexes, showing, for example, quasi-reversible redox systems for some copper complexes. nih.govrsc.org

Chelation Modes and Ligand Properties

Catalytic Applications of Benzothiazole-Metal Complexes

Metal complexes incorporating benzothiazole ligands have emerged as effective catalysts in a range of organic transformations, owing to the stability and electronic properties imparted by the ligand framework. nih.govwisdomlib.org Palladium complexes, in particular, have been extensively studied for their catalytic prowess.

Benzothiazole-palladium complexes have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis. ijarse.comresearchgate.net These catalysts can promote the coupling of various aryl halides (bromides and chlorides) with phenylboronic acid. acs.org

For instance, novel pincer-type palladium(II) complexes bearing a benzothiazole moiety have been synthesized and shown to be highly active precatalysts for the Suzuki cross-coupling of a range of electronically varied aryl bromides. acs.org One of the significant advantages of some of these catalytic systems is their ability to function in aqueous media, which aligns with the principles of green chemistry. ijarse.comwisdomlib.org Studies have shown that a benzothiazole-palladium(II) complex can act as an efficient and recoverable catalyst for the Suzuki reaction in water, often under microwave irradiation to accelerate the reaction. wisdomlib.orgresearchgate.net The use of bases like triethylamine (B128534) has been shown to give excellent yields in these reactions. ijarse.com

Table 2: Catalytic Activity of a Benzothiazole-Palladium Complex in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidProductYield (%)Catalyst System
4-BromoacetophenonePhenylboronic Acid4-Acetylbiphenyl>90Hybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complex
4-ChloroacetophenonePhenylboronic Acid4-AcetylbiphenylHighHybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complex
Aryl Bromides (various)Phenylboronic AcidBiphenyl derivativesGood to ExcellentBenzothiazole-based Palladium Complex

Data compiled from representative studies. ijarse.comacs.org

Beyond cross-coupling, benzothiazole-metal complexes catalyze other important organic reactions. nih.gov These include:

Heck Vinylation: Palladium complexes with benzothiazole have been used in the Heck vinylation of aryl iodides. acs.org

Synthesis of Benzothiazoles: Nickel-Metal-Organic Frameworks (Ni-MOFs) have been employed as reusable catalysts for the efficient synthesis of benzimidazole (B57391) and benzothiazole derivatives from the reaction of aromatic aldehydes with 2-aminothiophenol (B119425). benthamdirect.com This method offers advantages like short reaction times and high yields. benthamdirect.com

Other Reactions: The catalytic scope extends to reactions such as the epoxidation of cis-cyclooctene, transamidation of carboxamides with primary amines, and ethylene (B1197577) oligomerization. nih.gov

The versatility of these complexes stems from the ability to tune the ligand's electronic and steric properties, thereby influencing the activity and selectivity of the metal center. mdpi.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Bioinorganic Chemistry Aspects of Benzothiazole Coordination Compounds

The coordination of benzothiazole derivatives to metal ions is a key strategy in the development of metal-based therapeutic agents. researchgate.net These complexes are investigated for their interactions with biological macromolecules, particularly DNA, and for their potential as antimicrobial and anticancer agents. ias.ac.inveterinaria.org

The interaction of these complexes with DNA is a central theme in their bioinorganic chemistry. pnrjournal.com Various techniques, including UV-visible absorption spectroscopy, fluorescence quenching, viscosity measurements, and gel electrophoresis, are employed to study these interactions. ias.ac.indoi.org

Studies have revealed that benzothiazole-metal complexes can bind to calf thymus DNA (CT-DNA) through different modes:

Intercalation: In this mode, the planar part of the ligand inserts between the base pairs of the DNA double helix. pnrjournal.comdoi.org This is often confirmed by an increase in the viscosity of the DNA solution upon binding of the complex. pnrjournal.com The intrinsic binding constants (Kb), determined from spectroscopic titrations, quantify the strength of this interaction. pnrjournal.com

Electrostatic Binding: This involves electrostatic attraction between the positively charged metal complex and the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Groove Binding: Some complexes may bind to the major or minor grooves of DNA. biointerfaceresearch.com

Once bound, many of these complexes can induce DNA cleavage. nih.govdoi.org This activity is often studied using supercoiled plasmid DNA (like pBR322). biointerfaceresearch.comnih.gov The complexes can convert the supercoiled form into nicked and linear forms, an action that is often enhanced in the presence of an external reducing agent. biointerfaceresearch.comnih.gov This nuclease activity is a critical mechanism for potential anticancer drugs. biointerfaceresearch.com

Furthermore, the redox properties of these complexes are crucial to their biological activity. nih.govrsc.org Cyclic voltammetry studies have been used to investigate the electrochemical behavior of the complexes, and some have been identified as redox-active. rsc.orgresearchgate.net The ability of a copper complex to cycle between Cu(II) and Cu(I) states, for example, can generate reactive oxygen species (ROS) that lead to oxidative DNA damage. The antioxidant properties of some complexes have also been evaluated using assays like the DPPH radical scavenging method. nih.gov

Vii. Supramolecular Chemistry of Benzothiazole Systems

Self-Assembly Principles and Architectures

The self-assembly of benzothiazole (B30560) derivatives is governed by a range of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and metal coordination. kent.ac.ukresearchgate.net These interactions drive the spontaneous organization of individual molecules into well-defined, ordered structures. Even benzothiazole derivatives lacking long alkyl chains can exhibit surface activity and form supramolecular assemblies when spread on a water surface. nih.gov

A key principle in the self-assembly of these systems is the concept of molecular complementarity, where the shape and electronic properties of the interacting molecules are matched to facilitate strong and specific binding. researchgate.net For instance, the presence of hydrogen bond donors and acceptors, such as urea (B33335) or thiourea (B124793) moieties, can direct the formation of aggregated species through intermolecular hydrogen bonds. kent.ac.uk The resulting supramolecular architectures can vary significantly in morphology, from nanoparticles and block domains to intricate fibrillar networks, depending on the specific molecular structure and assembly conditions. nih.govrsc.org

In some cases, the self-assembly process can be triggered or influenced by external stimuli. For example, the in situ coordination of benzothiazole-derived Schiff bases with metal ions like Ag(I) or Cu(II) at an air/water interface can lead to the formation of thin films. oup.com This highlights the role of metal-ligand interactions in directing the assembly of benzothiazole-based supramolecular structures.

Furthermore, the aggregation of benzothiazole derivatives can be influenced by the surrounding environment. For example, the self-assembly of certain amphiphilic benzothiazole derivatives can be controlled by solvent conditions, leading to the formation of different types of aggregated species. kent.ac.uk This responsiveness to environmental cues is a hallmark of supramolecular systems and opens up possibilities for creating "smart" materials.

Host-Guest Interactions Involving Benzothiazole Derivatives

Benzothiazole derivatives can act as either hosts or guests in supramolecular complexes, engaging in specific recognition and binding events with complementary molecules. This host-guest chemistry is driven by the same non-covalent forces that govern self-assembly.

A notable example involves the interaction of benzothiazole derivatives with cyclodextrins (CDs), which are macrocyclic host molecules with a hydrophobic inner cavity and a hydrophilic exterior. rsc.orgrsc.org An amphiphilic derivative of 2-(2'-hydroxyphenyl)benzothiazole (HBT) has been shown to form inclusion complexes with both α-CD and β-CD. rsc.org The formation of these host-guest complexes is driven by multiple hydrogen bonds and other non-covalent interactions. rsc.org Interestingly, the encapsulation by different cyclodextrins can selectively enhance different emission properties of the HBT guest molecule. rsc.org

In another study, a benzothiazole derivative was encapsulated by β-cyclodextrin, with the β-CD molecule enveloping the –NH–CH₂– moiety of the benzothiazole guest. rsc.org This encapsulation was found to enhance the sensitivity and selectivity of the benzothiazole derivative for detecting Zn²⁺ ions. rsc.org

Pillar[n]arenes, another class of macrocyclic hosts, have also been shown to form stable host-guest complexes with benzothiazole derivatives. sioc-journal.cn The benzazole guest threads into the cavity of the pillar kent.ac.ukarene, leading to the formation of an inclusion complex. sioc-journal.cn Similarly, cucurbit researchgate.neturil (CB researchgate.net) can encapsulate a benzothiazole derivative to form a supramolecular dimer, which then acts as a highly efficient photocatalyst. researchgate.net

These examples demonstrate the versatility of benzothiazole derivatives in host-guest chemistry, with applications ranging from sensing and catalysis to the development of novel functional materials. The ability to precisely control the interactions between host and guest molecules is a key aspect of designing advanced supramolecular systems.

Supramolecular Chirality and Its Induction in Benzothiazole Assemblies

Chirality, or "handedness," is a fundamental property in chemistry and biology. While individual benzothiazole molecules may be achiral, they can assemble into chiral supramolecular structures. This phenomenon, known as supramolecular chirality, arises from the specific spatial arrangement of the achiral building blocks. nih.govoup.com

The induction of supramolecular chirality in benzothiazole assemblies can be achieved through several strategies. One approach involves the use of a chiral environment, such as a chiral solvent. For example, the aggregation of certain achiral azo polymers containing benzothiazole units in a chiral solvent like limonene (B3431351) can lead to the formation of chiral assemblies with observable circular dichroism (CD) signals. rsc.org

Another method for inducing chirality is through in situ coordination with metal ions at an interface. It has been demonstrated that the Langmuir-Schaefer (LS) films of Cu(II) complexes with achiral benzothiazole-derived Schiff bases can exhibit CD signals. oup.com This suggests that the stereoregular, helical stacking of the coordinated complexes is responsible for the observed supramolecular chirality. oup.com

Similarly, chiral assemblies of some arylbenzimidazole derivatives, which are structurally related to benzothiazoles, can be obtained by spreading them on a water surface or a subphase containing AgNO₃. nih.gov The overcrowded stacking of the aromatic groups and the cooperative arrangement of the molecules on the surface play a crucial role in the formation of these chiral supramolecular structures. nih.gov

The ability to control and switch the handedness of these supramolecular assemblies is a topic of significant research interest. acs.org The development of methods to predict and control the handedness of supramolecular chirality from the molecular design of the building blocks remains a challenge but holds great promise for the creation of advanced functional materials. acs.org

Fabrication of Supramolecular Materials with Tailored Functionality (e.g., Hydrogels)

The principles of self-assembly and host-guest chemistry involving benzothiazole derivatives have been harnessed to create a variety of functional supramolecular materials, with hydrogels being a prominent example. rsc.orgmdpi.com Supramolecular hydrogels are three-dimensional networks of self-assembled molecules that can entrap large amounts of water, forming a gel-like material. mdpi.com

Benzothiazole-based amphiphiles have been designed to self-assemble into fibrous networks, leading to the formation of hydrogels. rsc.org The structure and properties of these hydrogels, such as their stiffness and self-healing capacity, can be tuned by modifying the molecular structure of the amphiphile. rsc.orgacs.org These hydrogels can also be intrinsically fluorescent, allowing for their characterization using fluorescence microscopy. rsc.org

An important application of these benzothiazole-based hydrogels is in the biomedical field. For instance, some of these hydrogels have shown antimicrobial activity against pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The self-assembled fibrillar network of the hydrogel can interact with and disrupt the bacterial cells. rsc.org

The fabrication of these materials often involves a "bottom-up" approach, where the molecular building blocks are designed to spontaneously assemble into the desired macroscopic structure. researchgate.net This allows for a high degree of control over the material's properties at the molecular level. For example, the incorporation of specific functional groups into the benzothiazole building blocks can impart desired functionalities to the resulting hydrogel, such as responsiveness to external stimuli like pH or temperature. mdpi.com

The development of supramolecular materials based on benzothiazole derivatives is a rapidly advancing field. The ability to create materials with tailored functionalities through the rational design of molecular components opens up exciting possibilities for applications in areas ranging from drug delivery and tissue engineering to catalysis and sensing. mdpi.comacs.orgaccscience.com

Viii. Advanced Materials Science Applications of Benzothiazole

Optoelectronic Materials and Devices

Benzothiazole-containing compounds have emerged as significant players in the field of optoelectronics, where their ability to interact with light and transport charge is harnessed for various technological applications.

Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Benzothiazole (B30560) derivatives have been successfully utilized in the development of AIE luminogens (AIEgens).

For instance, novel methoxyquinolone–benzothiazole hybrids have been synthesized and shown to exhibit significant AIE behavior. mdpi.com These compounds demonstrate a marked increase in emission, accompanied by a red-shift, in tetrahydrofuran (B95107) (THF)–water mixtures with high water content (over 70%), confirming their AIE properties. mdpi.com The planar geometry and the double bond linking the quinolone and benzothiazole moieties facilitate strong aggregation in solvophobic environments, leading to the observed AIE. mdpi.com

Another study reported a benzothiazole-based probe that displays aggregation-induced emission in a mixed solvent system of THF and water. nih.govrsc.org The blue emission in solution is attributed to the enolic form of the excited-state intramolecular proton transfer (ESIPT) prone benzothiazole chromophore. nih.govrsc.org In the aggregated state, induced by the presence of water, the phototautomerization to the keto form is restricted. nih.govrsc.org However, in the solid aggregated state, a green emission is observed, which is ascribed to the keto emission resulting from an activated ESIPT process due to stable intramolecular hydrogen bonding. nih.govrsc.org

A fluorescent probe based on a benzothiazole derivative, (Z)-O-(2-(benzo[d]thiazol-2-yl)-4-(2-cyano-2-(4-cyanophenyl)vinyl)-6-methylphenyl) dimethyl cabarmothioate (HBTY-N), was synthesized and shown to release a fluorophore with combined AIE and ESIPT properties upon reaction with hypochlorite. sioc-journal.cn This release results in a significant increase in quantum yield from 0 to 42.88%. sioc-journal.cn

Table 1: Examples of Benzothiazole-Based AIE Systems and their Properties

Compound/System Solvent System for AIE Emission Characteristics Proposed Mechanism/Application
Methoxyquinolone–benzothiazole hybrids THF-water (>70% water) Increased emission intensity and red-shift Restriction of intramolecular motions (RIM) in aggregates. mdpi.com
Benzothiazole-based probe THF-water (v/v) Blue emission in solution (enolic), green emission in solid aggregate (keto) Aggregation-induced restriction of ESIPT in solution, activated ESIPT in solid state. nih.govrsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) Luminogens

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This process often leads to the formation of a tautomer with a distinct emission spectrum, resulting in a large Stokes shift. Benzothiazole derivatives, particularly those containing a hydroxyl group ortho to the benzothiazole linkage, are prominent examples of ESIPT luminogens.

The 2-(2′-hydroxyphenyl)benzothiazole (HBT) framework is a classic example of an ESIPT system. mdpi.com Upon photoexcitation, the proton from the hydroxyl group transfers to the nitrogen atom of the benzothiazole ring, leading to the formation of a keto-tautomer that emits at a longer wavelength than the initial enol form. mdpi.com This process is characterized by a significant Stokes shift and often results in dual fluorescence in certain environments. mdpi.com

A benzothiazole-based AIEgen, 2-(5-(4-carboxyphenyl)-2-hydroxyphenyl)benzothiazole, was designed to exhibit tunable ESIPT and restricted intramolecular rotation processes. nih.gov This compound displays multiple fluorescence emissions depending on its aggregation state and was successfully used as a ratiometric fluorescent chemosensor for pH. nih.gov

Theoretical studies on coumarin-benzothiazole fluorescent dyes have investigated the ESIPT mechanism in detail. rsc.org It was found that for certain derivatives, the ESIPT is a barrier-less process, leading to a single keto emission. rsc.org In contrast, derivatives with electron-withdrawing substituents exhibit an energy barrier for ESIPT, resulting in dual enol and keto fluorescence emissions. rsc.org

Naphthalimide- and benzimide-based 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) derivatives have been synthesized and shown to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the ESIPT process is pivotal. rsc.org

Organic Semiconductors for Charge Transport Studies

The π-conjugated nature of the benzothiazole ring system makes it an attractive component for organic semiconductor materials (OSMs). These materials are crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

A series of new benzothiazole-derived donor-acceptor compounds were synthesized to study their charge transport and electronic properties. mdpi.com The effects of electron-donating (-CH3) and electron-withdrawing (-NO2) groups on these properties were investigated both experimentally and computationally. mdpi.com Thin films of these compounds were prepared on FTO substrates to evaluate their charge carrier mobility. mdpi.com Theoretical calculations of ionization potential, electron affinity, and reorganization energies provided insights into their charge transport characteristics, indicating that lower reorganization energy values can lead to increased charge transfer rates. mdpi.com

Theoretical investigations on vinyl-fused monomeric and oligomeric benzothiazole molecules have been conducted to propose new organic materials for electronics. researchgate.net By designing molecules with donor-acceptor (D-π-A) frameworks, it was shown that the electronic and optical properties, including the HOMO-LUMO gap and reorganization energies, can be significantly tuned by varying the donor and acceptor groups and extending the benzothiazole ring. researchgate.net

Benzothiazole-based arylamines have been developed as hole transporting materials (HTMs) for perovskite solar cells (PSCs). rsc.org These materials, synthesized through a simple Knoevenagel condensation, exhibit suitable ionization potential values (5.26–5.62 eV) relative to the valence band of perovskite. rsc.org PSCs employing these HTMs have achieved power conversion efficiencies of up to 20.74%. rsc.org

Furthermore, the correlation between the size of ordered domains and charge carrier mobility has been studied in benzothiadiazole–thiophene molecules, highlighting the importance of morphology control in optimizing the electronic properties of organic semiconductors. rsc.org

Table 2: Charge Transport Properties of Selected Benzothiazole Derivatives

Compound Class Key Findings Potential Application
Donor-acceptor benzothiazoles Substituent groups significantly affect optoelectronic and charge transport properties. Lower reorganization energies are beneficial. mdpi.com Organic Field-Effect Transistors (OFETs)
Vinyl fused oligomeric benzothiazoles Tunable electronic properties through donor-acceptor substitution and ring extension. researchgate.net Organic Electronics

Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are essential for applications such as frequency doubling, optical switching, and data storage. The push-pull electronic structure (donor-π-acceptor) is a common design strategy for organic NLO chromophores, and benzothiazole derivatives have been extensively explored in this context.

A series of push-pull benzothiazole systems have been synthesized and studied for their NLO properties. cas.cz It was found that benzothiazolium salts are significantly more effective NLO-phores compared to their neutral benzothiazole counterparts. cas.cz The study also highlighted that extending the conjugated bridge and using a strong donor group like 4-NPh2 enhances the NLO characteristics. cas.cz

Another study focused on 2-arylthienyl-substituted 1,3-benzothiazoles as new NLO chromophores. uminho.pt The electronic interactions between donor and acceptor end groups in these conjugated systems result in intense and solvatochromic charge-transfer transitions. uminho.pt The first hyperpolarizabilities (β) of these compounds were measured using Hyper-Rayleigh scattering, confirming their potential as NLO materials. uminho.pt

A benzothiazole derivative with a specific crystal structure (space group Pna2 1) was found to exhibit a second-harmonic generation (SHG) efficiency 1.90 times that of the commercial KDP crystal. google.com This compound also displayed two-photon absorption properties, making it a promising multifunctional material. google.com

Computational and experimental studies on Schiff-bases containing nitrobenzothiazole moieties have demonstrated their potential as efficient NLO materials. tandfonline.com The third-order NLO polarizability (γ) of one such compound was found to be significantly larger than that of para-nitroaniline, a standard NLO material. tandfonline.com

Chemical Sensing and Biosensing Applications

The inherent fluorescence of many benzothiazole derivatives and their ability to interact with specific analytes make them excellent candidates for the development of chemical sensors and biosensors. mdpi.com These sensors often rely on photophysical mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), ESIPT, and AIE to signal the presence of an analyte. mdpi.com

Development of Fluorescent Chemosensors for Specific Analytes

Fluorescent chemosensors based on benzothiazole have been designed for the selective detection of a wide range of analytes, including metal ions and anions.

For instance, the aforementioned methoxyquinolone–benzothiazole hybrids, besides being AIEgens, also function as efficient fluorescent chemosensors for cyanide ions. mdpi.com The presence of cyanide leads to a nucleophilic addition reaction that turns off the fluorescence of the system, allowing for selective detection with low limits of detection (LOD) in the micromolar range. mdpi.com

A biphenyl–benzothiazole-based chemosensor has been developed for the selective and sensitive detection of Zn²⁺, Cu²⁺, and Ni²⁺ ions. acs.org This sensor exhibits a ratiometric and colorimetric response to these metal ions, with a color change from colorless to yellow. acs.org It shows a turn-on fluorescence response for Zn²⁺ and a turn-off response for Cu²⁺ and Ni²⁺. acs.org The detection limit for Zn²⁺ was found to be 0.25 ppm. acs.org

Ninhydrin-functionalized benzothiazole probes have been shown to be excellent sensors for Zn²⁺, emitting in the near-infrared (NIR) region. iitg.ac.in The resulting probe-Zn²⁺ ensemble could also visually distinguish H₂PO₄⁻ from other phosphate-related anions. iitg.ac.in Similarly, a benzothiazole functionalized Schiff base probe can sense Zn²⁺ and Cd²⁺ ions in a physiological medium, and the metal ensembles are further sensitive to both H₂PO₄⁻ and pyrophosphate (PPi) anions. iitg.ac.in

A benzothiazole derivative, 2-(2-aminophenyl)benzothiazole, acts as an ESIPT-based fluorescent chemosensor for phosgene (B1210022). acs.org Exposure to phosgene causes a color change from colorless to yellow and a shift in the fluorescence emission from blue (445 nm) to a longer wavelength (495 nm). acs.org

Table 3: Benzothiazole-Based Fluorescent Chemosensors and their Target Analytes

Chemosensor Target Analyte(s) Sensing Mechanism Observable Change
Methoxyquinolone–benzothiazole hybrids Cyanide ions (CN⁻) Nucleophilic addition reaction Fluorescence quenching. mdpi.com
Biphenyl–benzothiazole chemosensor Zn²⁺, Cu²⁺, Ni²⁺ Coordination with metal ions Ratiometric and colorimetric response; turn-on fluorescence for Zn²⁺, turn-off for Cu²⁺ and Ni²⁺. acs.org
Ninhydrin-functionalized benzothiazole Zn²⁺, H₂PO₄⁻ Metal complexation and anion interaction NIR fluorescence for Zn²⁺; visual distinction of H₂PO₄⁻. iitg.ac.in
2-(2-Aminophenyl)benzothiazole Phosgene Chemical reaction Color change and fluorescence emission shift. acs.org

Principles of Selective Ion and Biomolecule Recognition

The utility of benzothiazole derivatives in the selective recognition of ions and biomolecules is rooted in a variety of sophisticated photophysical mechanisms. These mechanisms allow for the design of fluorescent probes and chemosensors that exhibit a detectable change in their optical properties upon binding with a specific analyte. mdpi.combohrium.com The primary principles governing this selectivity include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE). mdpi.commdpi.com

Photoinduced Electron Transfer (PET): In PET-based sensors, the benzothiazole fluorophore is typically linked to a receptor unit that can bind to the target ion or molecule. In the unbound state, the fluorescence of the benzothiazole core is quenched due to an electron transfer from the receptor to the excited fluorophore. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" fluorescence response. rsc.org For instance, a benzothiazole-linked imidazole (B134444) probe was designed for the detection of Zn²⁺ ions. The interaction of Zn²⁺ with the imidazole and pyridyl nitrogens disrupts the PET process, causing a significant increase in fluorescence intensity. rsc.org

Intramolecular Charge Transfer (ICT): ICT-based sensors feature a benzothiazole core acting as either an electron donor or acceptor, connected to another electronically active unit through a π-conjugated system. nih.govrsc.org The binding of an analyte can alter the electronic properties of the donor or acceptor, thereby modulating the ICT process and causing a shift in the absorption or emission spectra. A notable example is a sensor for cyanide (CN⁻) where the benzothiazole moiety acts as an electron donor. The nucleophilic addition of CN⁻ to a vinyl double bond in the conjugated system disrupts the ICT, leading to a blue shift in the fluorescence emission and a visible color change. nih.govrsc.org

Excited-State Intramolecular Proton Transfer (ESIPT): Molecules capable of ESIPT, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT), possess both a proton donor (e.g., a hydroxyl group) and a proton acceptor (the benzothiazole nitrogen) in close proximity. mdpi.comresearchgate.net Upon photoexcitation, an ultrafast proton transfer occurs from the donor to the acceptor, creating a transient keto tautomer with a large Stokes shift emission. mdpi.comnih.gov The presence of certain analytes can interfere with this process. For example, fluoride (B91410) ions can form hydrogen bonds with the hydroxyl group, disrupting the intramolecular hydrogen bond necessary for ESIPT and leading to fluorescence quenching. nih.gov

Aggregation-Induced Emission (AIE): AIE-active molecules are weakly fluorescent in dilute solutions but become highly emissive upon aggregation. mdpi.commdpi.com This phenomenon is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. mdpi.com Benzothiazole-based AIE probes have been developed for detecting biomolecules like hydrogen peroxide (H₂O₂). In one design, an aryl boronic ester unit is attached to a benzothiazole derivative. The probe is non-emissive in solution. However, in the presence of H₂O₂, the boronic ester is cleaved, leading to the formation of an HBT-like structure that aggregates and exhibits a strong "turn-on" fluorescence signal. mdpi.com

The selectivity of these sensors is further enhanced by tailoring the specific binding sites. The inclusion of nitrogen, sulfur, and oxygen atoms with lone pairs of electrons in the sensor's structure makes them effective chelators for metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. rsc.orgacs.org For example, a Schiff base probe derived from benzothiazole can exhibit distinct "turn-on" emission in the presence of Zn²⁺ and Cd²⁺, which can then be used for the subsequent "turn-off" detection of inorganic phosphates. rsc.org

Interactive Table: Benzothiazole-Based Sensors and Their Recognition Principles

Sensor DerivativeTarget AnalyteSensing PrincipleObserved ChangeDetection LimitReference
Imidazole-conjugated benzothiazoleZn²⁺PET InhibitionFluorescence "turn-on"2.36 x 10⁻⁸ M rsc.org
Quinolone-benzothiazole hybridCN⁻ICT InhibitionFluorescence quenching- mdpi.com
2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID)CN⁻ICT InterruptionBlue shift in fluorescence5.97 nM nih.govrsc.org
2-(2'-hydroxyphenyl)benzothiazole (HBT) derivativeF⁻ESIPT DisruptionFluorescence quenching- nih.gov
Benzothiazole-boronic ester probe (BT-BO)H₂O₂AIEFluorescence "turn-on"- mdpi.com
Biphenyl-based benzothiazoleZn²⁺, Cu²⁺, Ni²⁺Colorimetric/FluorometricColor change (colorless to yellow); Ratiometric fluorescence for Zn²⁺0.25 ppm (Zn²⁺) researchgate.net
Benzothiazole Schiff base probe (L)Zn²⁺, Cd²⁺, PiChelation/Fluorometric"Turn-on" for Zn²⁺/Cd²⁺, "Turn-off" for Pi- rsc.org

Photocatalysis and Photochemistry

The unique electronic and photophysical properties of the benzothiazole scaffold make it a valuable component in the field of photocatalysis and photochemistry. mdpi.comchemrxiv.org Benzothiazole derivatives can act as photosensitizers, participate in photoredox catalysis, and form the basis of advanced photocatalytic materials for a range of applications, from organic synthesis to environmental remediation. chemrxiv.orgnih.gov

The photochemistry of benzothiazole itself involves processes like monophotonic photoionization in aqueous solutions, leading to the formation of free radicals. researchgate.net Certain derivatives, such as 4-methoxybenzothiazole, can form observable triplet transients upon irradiation. researchgate.net The generation of reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) radicals (O₂•⁻), is a key feature of the photochemical behavior of many benzothiazole systems. researchgate.netnih.govrsc.org These species are crucial for the photocatalytic activity observed in many applications.

In the realm of organic synthesis, benzothiazole-based systems are employed as metal-free photocatalysts. For instance, graphitic carbon nitride (g-C₃N₄), a well-known semiconductor photocatalyst, has been used to synthesize 2-arylbenzothiazoles under visible light irradiation with high yields (89–97%). researchgate.netbohrium.com This method is considered a green chemistry approach as it operates at room temperature and avoids the need for metal catalysts or harsh oxidants. chemrxiv.orgbohrium.com The mechanism often involves the photocatalyst absorbing light to generate electron-hole pairs, which then react with substrates and atmospheric oxygen to produce reactive radical species that drive the cyclization reaction. chemrxiv.org

Covalent Organic Frameworks (COFs) incorporating benzothiazole units have emerged as highly stable and reusable photocatalysts. acs.orgrsc.org These porous crystalline polymers offer tunable bandgaps and high surface areas, facilitating efficient light harvesting and reactant diffusion. rsc.orgacs.org Benzothiazole-linked COFs have been successfully used for various photocatalytic transformations, including:

CO₂ Conversion: Benzothiazole-based COFs can act as photosensitizers for the reduction of CO₂ to CO. The efficiency of this conversion is influenced by the pore size and electronic properties of the COF, which can be tuned by selecting different building blocks. acs.org

Oxidative C-B Bond Cleavage: Metal-free benzothiazole-linked COF nanostructures have demonstrated excellent photocatalytic activity for the conversion of phenylboronic acids to phenols under visible light. The reaction is believed to proceed via the generation of superoxide radical anions. acs.org

C-C Cross-Coupling Reactions: Ultrafine palladium nanoparticles supported on a benzothiazole-linked COF (Pd NPs@TTT-COF) have shown superior efficiency in photocatalytic C-C cross-coupling reactions. The benzothiazole units help in anchoring the Pd nanoparticles, and the photogenerated electrons and holes on the COF play crucial roles in the catalytic cycle. rsc.org

Furthermore, derivatized benzothiazoles have been developed as two-photon-absorbing organic photosensitizers. These molecules, featuring a donor-π–acceptor–π–donor structure, can be activated by near-infrared (NIR) light, which offers deeper penetration than UV/Vis light. This makes them promising for driving various oxygen-involved organic reactions with high quantum yields. acs.org The degradation of pollutants like aniline (B41778) and benzothiazole in wastewater has also been achieved using TiO₂ photocatalysis, demonstrating the role of benzothiazole in environmental remediation studies. mdpi.com

Interactive Table: Research Findings in Benzothiazole Photocatalysis

Photocatalyst SystemApplicationLight SourceKey FindingsYield/EfficiencyReference
Graphitic Carbon Nitride (g-C₃N₄)Synthesis of 2-ArylbenzothiazolesVisible LightEffective, recyclable metal-free catalyst; rapid reaction times (5-15 min).89–97% researchgate.netbohrium.com
Hexaazatrinaphthylene-based Porous Aromatic Framework (PAF-406)Synthesis of 2-BenzothiazolesBlue LED (460 nm)High yields under air atmosphere; generation of O₂•⁻ and ¹O₂ accelerates the reaction.Up to 99% rsc.org
Benzothiazole-linked COF (BTZ-TPA-COF)Phenylboronic Acid to Phenol ConversionVisible LightMetal-free catalyst; reaction proceeds via superoxide radical anion.~48% conversion after 2h acs.org
Benzothiazole-based COF (BTzTp)Photocatalytic CO₂ Conversion-Larger pore size and suitable band alignment enhance CO₂-to-CO conversion rate.- acs.org
Pd NPs@TTT-COFC-C Cross-Coupling Reactions-Benzothiazole-linked COF acts as a stable support for Pd nanoparticles, enhancing efficiency and reusability.- rsc.org
TiO₂ Suspension/SupportDegradation of Aniline and BenzothiazoleUV LightHybrid suspended-supported system improves degradation efficiency by 23.15%.- mdpi.com
Derivatized BenzothiazolesTwo-Photon-Absorbing PhotosensitizersNIR LED (850 nm)Excellent two-photon absorption capability, enabling O₂-involved reactions with deep light penetration.Quantum Yields ~0.5 acs.org

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic protocols for 3-benzothiazole derivatives to improve yields and purity?

  • Methodological Answer: Synthetic optimization involves selecting appropriate solvents (e.g., dichloromethane), catalysts (e.g., iodobenzene diacetate), and reaction conditions (e.g., room temperature vs. microwave-assisted methods). For example, cyclocondensation reactions with aryl thiazole-triazole acetamide derivatives require precise stoichiometric ratios and purification via column chromatography (40% ethyl acetate in chloroform) to isolate high-purity compounds . Monitoring reaction progress using thin-layer chromatography (TLC) and verifying purity via melting point analysis and elemental composition (C, H, N) are critical steps .

Q. What spectroscopic techniques are essential for validating the structural integrity of synthesized this compound compounds?

  • Methodological Answer: Key techniques include:

  • FT-IR spectroscopy to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹ and S-C vibrations at ~680 cm⁻¹) .
  • ¹H/¹³C NMR to resolve aromatic proton environments and verify substituent positions. For instance, benzothiazole derivatives with halogen substituents (e.g., Cl, F) show distinct downfield shifts in NMR spectra .
  • X-ray crystallography to determine molecular geometry and intermolecular interactions (e.g., π-π stacking and hydrogen bonding in crystal lattices) .

Q. How can researchers assess the basic biological activity of this compound derivatives in vitro?

  • Methodological Answer: Standardized assays include:

  • Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • DNA interaction studies using UV-Vis spectroscopy and viscosity measurements to evaluate intercalation or groove-binding modes .
  • Enzyme inhibition assays (e.g., HIV-1 protease or α-glucosidase) to quantify IC₅₀ values through kinetic analysis .

Advanced Research Questions

Q. How do computational methods like DFT/TD-DFT contribute to understanding the electronic properties and reactivity of this compound derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G basis set) predict:

  • Molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in thiazole rings) .
  • Frontier molecular orbitals (HOMO-LUMO) to estimate charge transfer properties and band gaps, which correlate with photophysical behavior .
  • Non-linear optical (NLO) properties via hyperpolarizability calculations, relevant for materials science applications .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) of this compound-based compounds in drug discovery?

  • Methodological Answer: SAR studies require:

  • Systematic substitution (e.g., halogenation, methoxylation) to evaluate pharmacological effects. For example, 7-chloro substituents enhance DNA-binding affinity due to increased electrophilicity .
  • Molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions. Derivatives with triazole-thiazole hybrids show strong binding to α-glucosidase active sites (ΔG = -9.2 kcal/mol) .
  • Pharmacokinetic profiling using SwissADME to predict bioavailability, BBB permeability, and metabolic stability .

Q. How can researchers resolve contradictions in experimental data across studies on this compound derivatives?

  • Methodological Answer: Addressing discrepancies involves:

  • Meta-analysis of literature to identify variables (e.g., solvent polarity, temperature) affecting biological outcomes .
  • Reproducibility checks by repeating synthesis and assays under standardized protocols. For example, conflicting antimicrobial results may arise from strain-specific resistance mechanisms .
  • Multivariate statistical analysis (e.g., PCA) to isolate factors influencing spectroscopic or biological data .

Q. What green chemistry approaches are suitable for synthesizing this compound derivatives with reduced environmental impact?

  • Methodological Answer: Sustainable methods include:

  • Solvent-free microwave synthesis to reduce waste and energy use. For example, styryl-isoxazole derivatives achieve 85% yield in 15 minutes under microwave irradiation .
  • Catalytic cyclization using recyclable catalysts (e.g., Cu NPs on zeolites) to minimize heavy metal waste .
  • Bio-based solvents (e.g., glycerol) for eco-friendly recrystallization .

Tables for Key Data

Table 1: Spectroscopic Data for Selected this compound Derivatives

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (cm⁻¹)
9c 7.82 (s, 1H, Ar-H)162.1 (C=N)1595 (C=N), 690 (S-C)
TTF–CH=CH–BTA 8.15 (d, J=8 Hz, 2H)128.5 (C-S)1602 (C=C)

Table 2: Computational Predictions vs. Experimental Data for 3-Benzothiazoles

PropertyDFT Prediction Experimental Value
HOMO-LUMO gap (eV)3.453.50 (UV-Vis)
Dipole moment (Debye)4.784.82 (X-ray)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.